4-(Chloromethyl)benzo[d]oxazole
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Overview
Description
4-(Chloromethyl)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chloromethyl group. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the chloromethyl group enhances the reactivity of the compound, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)benzo[d]oxazole typically involves the reaction of ortho-aminophenol with chloroacetic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The chloromethyl group is introduced via chloromethylation using formaldehyde and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include oxides and other oxidized derivatives.
Reduction: Products include methylated derivatives and other reduced forms.
Scientific Research Applications
4-(Chloromethyl)benzo[d]oxazole has a wide range of applications in scientific research:
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)benzo[d]oxazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The benzoxazole ring can interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Benzoxazole: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-Methylbenzo[d]oxazole: Contains a methyl group instead of a chloromethyl group, resulting in different reactivity and biological activity.
2-(Chloromethyl)benzo[d]oxazole: The chloromethyl group is positioned differently, leading to variations in chemical behavior and applications.
Uniqueness: 4-(Chloromethyl)benzo[d]oxazole is unique due to the presence of the chloromethyl group, which enhances its reactivity and makes it a versatile intermediate in chemical synthesis. Its diverse applications in chemistry, biology, medicine, and industry further highlight its significance .
Properties
Molecular Formula |
C8H6ClNO |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H6ClNO/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4H2 |
InChI Key |
MOMNEVLZRPDBQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)CCl |
Origin of Product |
United States |
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